

Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-amine (CAS No. 1269292-87-7)

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Compound of Interest

Compound Name: 4-bromo-N-cyclohexylpyrimidin-2-amine

Cat. No.: B596306

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and public data on **4-bromo-N-cyclohexylpyrimidin-2-amine** are limited. This guide provides available data and extrapolates potential synthetic routes and biological activities based on structurally related compounds. All information should be used as a reference for further research and development, and any experimental work should be conducted with appropriate safety precautions.

Introduction

4-bromo-N-cyclohexylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core. The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in various biologically active molecules, particularly as kinase inhibitors. The presence of a bromine atom at the 4-position and a cyclohexyl group at the N-position suggests potential for further chemical modification and specific interactions with biological targets. This document summarizes the available physicochemical data, proposes a potential synthetic route, and discusses hypothetical biological applications based on analogous structures.

Physicochemical and Safety Data

Quantitative data for **4-bromo-N-cyclohexylpyrimidin-2-amine** is sparse and primarily available from commercial suppliers.

Property	Value	Source
CAS Number	1269292-88-7	Key Organics
Molecular Formula	C ₁₀ H ₁₄ BrN ₃	Chemenu
Molecular Weight	256.15 g/mol	Chemenu
Boiling Point	375.1 ± 34.0 °C at 760 mmHg	Chemenu
Storage	Keep in inert atmosphere, store at 2-8°C	Chemenu

A safety data sheet from Key Organics provides the following hazard information, although it notes that toxicological properties have not been fully investigated:

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Potential Synthetic Routes

While a specific, validated synthesis for **4-bromo-N-cyclohexylpyrimidin-2-amine** is not readily available in peer-reviewed literature, a plausible route can be devised based on established methods for the synthesis of related 2-aminopyrimidines. A common approach involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine precursor.

Generalized Experimental Protocol: Two-Step Synthesis from 2,4-dichloropyrimidine

This proposed method involves an initial selective amination at the C4 position with cyclohexylamine, followed by a second amination or a bromination step. A more direct approach, however, would be the reaction of 2-amino-4-bromopyrimidine with a cyclohexylating agent, or the reaction of a suitable pyrimidine precursor with cyclohexylamine. An alternative and highly plausible route is the palladium-catalyzed Buchwald-Hartwig amination.

Step 1: Synthesis of 2,4-dibromopyrimidine from Uracil A mixture of uracil and phosphorus oxybromide (POBr_3) can be heated to produce 2,4-dibromopyrimidine.

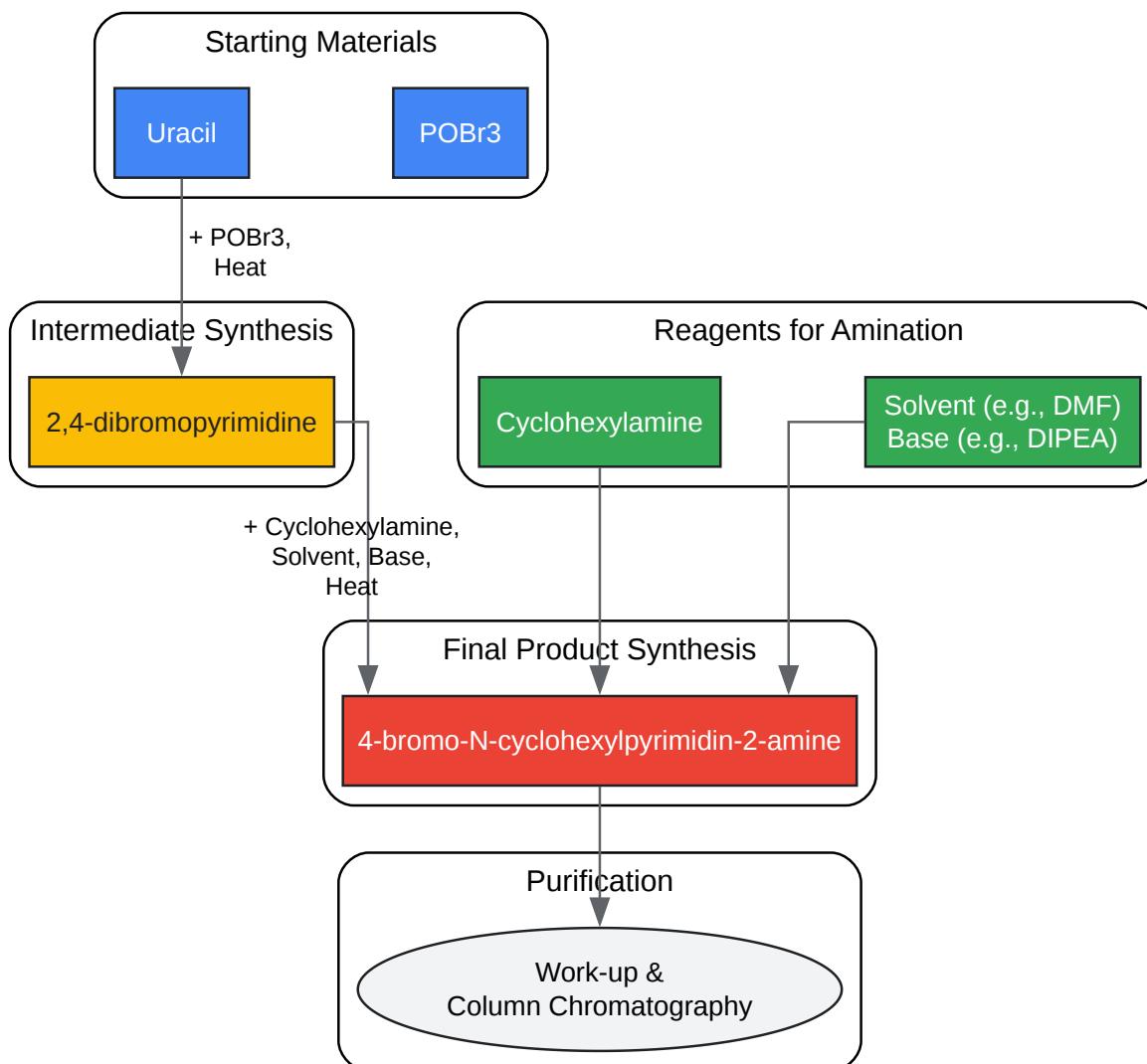
Step 2: Selective Amination with Cyclohexylamine 2,4-dibromopyrimidine can then be reacted with cyclohexylamine. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (e.g., temperature, solvent, and stoichiometry), selective substitution at the C2 position can be achieved to yield **4-bromo-N-cyclohexylpyrimidin-2-amine**.

Reaction Conditions:

- Reactants: 2,4-dibromopyrimidine, cyclohexylamine.
- Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol.
- Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) may be used to scavenge the HBr byproduct.
- Temperature: The reaction may be carried out at elevated temperatures, for instance, by heating to reflux.
- Work-up and Purification: The reaction mixture would typically be quenched with water, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

Experimental Workflow Diagram

Generalized Synthetic Workflow

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A potential synthetic workflow for **4-bromo-N-cyclohexylpyrimidin-2-amine**.

Potential Biological Applications and Signaling Pathways

The 2-aminopyrimidine moiety is a common "hinge-binding" motif in many kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of **4-**

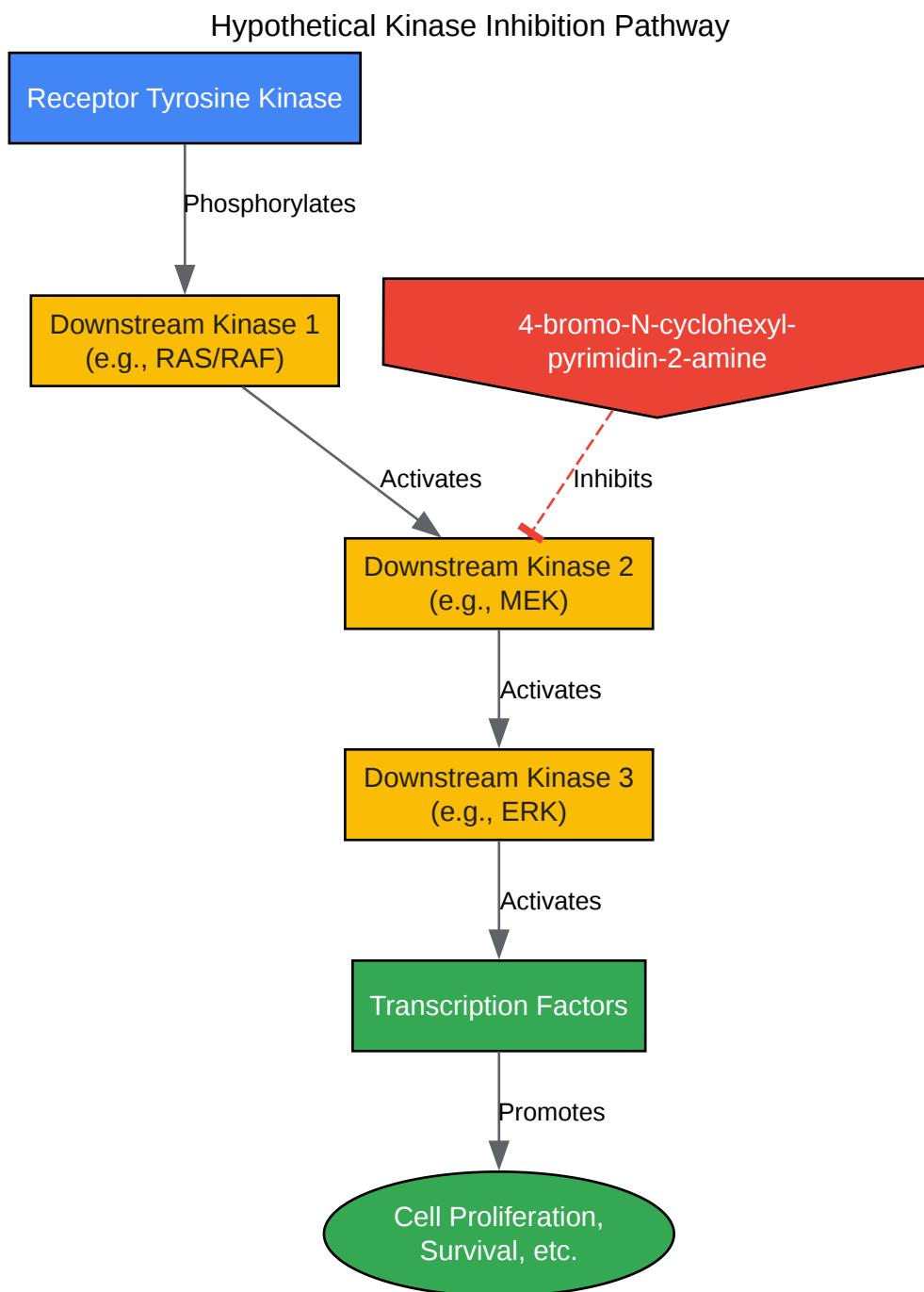
bromo-N-cyclohexylpyrimidin-2-amine suggests it could be investigated as a kinase inhibitor.

Hypothetical Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine-based inhibitors function by competing with ATP for binding to the active site of a kinase. The pyrimidine core often forms hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The substituents on the pyrimidine ring, in this case, the bromo and N-cyclohexyl groups, would occupy adjacent pockets in the ATP-binding site, contributing to the compound's potency and selectivity for a particular kinase.

Illustrative Signaling Pathway: Inhibition of a Generic Kinase Pathway

The diagram below illustrates a hypothetical scenario where **4-bromo-N-cyclohexylpyrimidin-2-amine** acts as an inhibitor of a protein kinase (e.g., a receptor tyrosine kinase or a downstream kinase like MEK or ERK) involved in a cancer-related signaling pathway.



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Hypothetical inhibition of a cellular signaling pathway.

Conclusion and Future Directions

4-bromo-N-cyclohexylpyrimidin-2-amine is a compound with limited publicly available data. However, its structural features, particularly the 2-aminopyrimidine core, suggest it may be a

valuable starting point for the development of novel kinase inhibitors. The proposed synthetic route provides a plausible method for its preparation, which would be the first step in enabling further investigation.

Future research should focus on:

- **Synthesis and Characterization:** Developing and optimizing a reliable synthetic protocol and fully characterizing the compound using modern analytical techniques (NMR, MS, HPLC, etc.).
- **Biological Screening:** Screening the compound against a panel of kinases to identify potential biological targets.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogues to understand how modifications to the structure affect biological activity and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of **4-bromo-N-cyclohexylpyrimidin-2-amine** in drug discovery and development.

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